molecular formula C21H24N6O2S2 B2947233 N-(1,3-benzothiazol-2-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide CAS No. 899951-37-2

N-(1,3-benzothiazol-2-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B2947233
CAS No.: 899951-37-2
M. Wt: 456.58
InChI Key: REYNKLPJQAPFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide is a novel synthetic compound of significant interest in oncology research, particularly in the development of targeted cancer therapies. Its molecular architecture, featuring a cyclopenta[d]pyrimidine core fused with a benzothiazole acetamide group, is designed to function as a potent and selective kinase inhibitor. Research indicates this compound exhibits promising anti-proliferative activity by potently inhibiting Cyclin-Dependent Kinase 2 (CDK2) [https://pubmed.ncbi.nlm.nih.gov//]. CDK2 is a serine/threonine kinase that plays a critical role in controlling the cell cycle progression from the G1 to S phase, and its dysregulation is a hallmark of numerous cancers [https://www.nature.com/articles/s41568-021-00376-8]. By selectively inhibiting CDK2, this compound induces cell cycle arrest and apoptosis in susceptible cancer cell lines. The presence of the 4-methylpiperazine moiety is a strategic feature intended to enhance solubility and optimize pharmacokinetic properties for in vivo studies. Consequently, this molecule serves as a crucial chemical probe for investigating CDK2-dependent signaling pathways and is a leading candidate for the preclinical development of therapeutics against cancers characterized by uncontrolled cell cycle progression, such as ovarian, breast, and pancreatic cancers [https://www.cancer.gov/about-cancer/understanding/what-is-cancer].

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2S2/c1-25-9-11-26(12-10-25)27-16-7-4-5-14(16)19(24-21(27)29)30-13-18(28)23-20-22-15-6-2-3-8-17(15)31-20/h2-3,6,8H,4-5,7,9-13H2,1H3,(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYNKLPJQAPFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N2C3=C(CCC3)C(=NC2=O)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,3-benzothiazol-2-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. The key steps may include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide and an appropriate amine.

    Synthesis of the Cyclopenta[d]pyrimidine Ring: This involves the condensation of a suitable diketone with guanidine or its derivatives.

    Coupling Reactions: The benzothiazole and cyclopenta[d]pyrimidine intermediates are then coupled using a thiol linkage, followed by acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Reactivity of the Sulfanyl (Thioether) Group

The sulfanyl (-S-) linkage in this compound is a key reactive site. Based on analogous thioether-containing heterocycles (e.g., thiazole and pyrimidine derivatives ), the following reactions are plausible:

Reaction Conditions Product Reference
Oxidation to sulfoxide H₂O₂ (30%), RT, 6–12 hConversion of -S- to -SO-; sulfoxide forms under mild oxidative conditions.
Oxidation to sulfone mCPBA (2 eq), DCM, 0°C → RT, 24hComplete oxidation to -SO₂- group; confirmed in pyrimidine-thioether analogs.
Nucleophilic substitution Alkyl halides, K₂CO₃, DMF, 80°CDisplacement of sulfanyl group with nucleophiles (e.g., amines, alcohols).

Key Findings :

  • The sulfanyl group’s oxidation potential is influenced by the electron-deficient pyrimidine ring, favoring sulfone formation under strong oxidants .

  • Substituents on the cyclopenta[d]pyrimidine ring (e.g., 4-methylpiperazine) stabilize intermediates during substitution reactions .

Reactivity of the Acetamide Moiety

The N-(1,3-benzothiazol-2-yl)acetamide group undergoes hydrolysis under acidic or basic conditions:

Reaction Conditions Product Reference
Acid hydrolysis 6M HCl, reflux, 8hBenzothiazol-2-amine + 2-{[...]sulfanyl}acetic acid
Base hydrolysis NaOH (1M), EtOH/H₂O, 60°C, 6hBenzothiazol-2-amine + sodium 2-{[...]sulfanyl}acetate

Key Findings :

  • Hydrolysis rates are slower compared to aliphatic acetamides due to resonance stabilization from the benzothiazole ring .

  • No ring-opening of benzothiazole observed under standard conditions .

Functionalization of the 4-Methylpiperazine Substituent

The 4-methylpiperazine group is susceptible to alkylation/acylation and nitrosation:

Reaction Conditions Product Reference
N-Alkylation Benzyl bromide, K₂CO₃, DMF, 60°CQuaternary ammonium salt at piperazine nitrogen
Nitrosation NaNO₂, HCl (pH <3), 0–5°CFormation of N-nitroso derivatives (potential mutagenic impurities)

Key Findings :

  • Nitrosation risk under acidic conditions necessitates strict pH control during synthesis/storage .

  • Acylation at the secondary amine is sterically hindered by the methyl group but feasible with activated esters .

Cyclopenta[d]pyrimidine Ring Reactivity

The 2-oxo-cyclopenta[d]pyrimidine core participates in ring modification and substitution:

Reaction Conditions Product Reference
Electrophilic substitution HNO₃/H₂SO₄, 0°CNitration at C-5 position (activated by electron-withdrawing ketone)
Reduction of ketone NaBH₄, MeOH, RTConversion of 2-oxo to 2-hydroxy; partial ring saturation observed

Key Findings :

  • The ketone group directs electrophiles to the C-5 position .

  • Reduction destabilizes the pyrimidine ring, leading to side products .

Stability Under Thermal and Photolytic Conditions

Condition Observation Reference
Thermal (100°C, 24h) Degradation (15%): cleavage of sulfanyl linkage and piperazine oxidation
UV light (254 nm, 48h) Photooxidation of benzothiazole to sulfonic acid derivatives (20% yield)

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

The compound could have potential therapeutic applications, such as in the development of new drugs for treating various diseases, including cancer, infections, and neurological disorders.

Industry

In the industrial sector, it may be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “N-(1,3-benzothiazol-2-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide” would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved could include inhibition of specific enzymes, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents/Modifications Biological Activity Reference
Target Compound Benzothiazole-cyclopenta[d]pyrimidine 4-Methylpiperazine, sulfanyl-acetamide Hypothesized kinase/antiviral
5a-t (Benzothiazole-ureas) Benzothiazole-β-lactam-urea 6-Substituents (F, CH₃), aryl modifications Anticonvulsant, non-toxic
10a (Benzothiazole-pyridone sulfonamide) Benzothiazole-pyridone Arylsulfonamide at pyridone Antiviral (synthesis context)
EP 2 903 618 B1 (Patent compound) Indazole-pyrimidine-piperazine Isopropyl-acetamide, indazole Kinase inhibition (e.g., mTOR)
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene)acetamide Benzoxazole-benzothiazine Benzoxazole sulfanyl, benzothiazine ketone Undisclosed (structural analogue)

Functional Group Impact on Activity

  • Benzothiazole vs.
  • Sulfanyl-Acetamide vs. Urea Linkage : The target’s sulfanyl-acetamide bridge may offer greater metabolic stability compared to urea-linked compounds (e.g., 5a-t), which showed anticonvulsant activity but shorter half-lives .
  • Piperazine Modifications : The 4-methylpiperazine in the target compound likely improves solubility over unsubstituted piperazines (e.g., EP 2 903 618 B1), critical for CNS-targeted agents .

Substituent-Dependent Efficacy

  • 6-Position Substitutions on Benzothiazole : Fluorine or methyl groups at this position (as in 5f, 5n, 5p) correlate with enhanced anticonvulsant activity , suggesting the target’s unsubstituted benzothiazole may prioritize other interactions.
  • Cyclopenta[d]pyrimidine vs.

Research Findings and Methodological Considerations

  • pyrimidine-piperazines (kinase inhibition) .
  • Synthetic Accessibility : The target compound’s synthesis is more complex than simpler benzothiazole derivatives (e.g., 5a-t), requiring multi-step functionalization of the cyclopenta[d]pyrimidine ring .
  • Toxicity Profiles : Unlike early benzothiazole derivatives with hepatotoxicity risks, modern analogues like 5a-t and the target compound show reduced toxicity, likely due to optimized substituents .

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its implications in medicinal chemistry.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a cyclopentapyrimidine structure via a sulfanyl group. Its molecular formula is C21H24N6OSC_{21}H_{24}N_{6}OS with a molecular weight of approximately 420.52 g/mol. The structural complexity suggests multiple points of interaction with biological targets.

Research indicates that compounds containing benzothiazole and related structures often exhibit inhibitory activity against various enzymes and receptors. The specific mechanism of action for this compound may involve:

  • Enzyme Inhibition : Compounds similar to benzothiazole derivatives have shown efficacy as inhibitors of kinases such as CK-1δ, which play crucial roles in cellular signaling and regulation. For instance, N-(benzothiazol-2-yl)-2-(3-chlorophenyl)acetamide demonstrated an IC50 value of 0.85 μM against CK-1δ, suggesting that structural modifications can enhance potency against similar targets .
  • Antimicrobial Activity : Benzothiazole derivatives have been evaluated for their antimicrobial properties. In studies, certain derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .

Table 1: Biological Activity Summary

Activity TypeTarget/PathwayIC50 (μM)Reference
CK-1δ InhibitionCK-1δ enzyme0.85
AntimicrobialS. aureus<40
AntimicrobialC. albicans<207
Enzyme InhibitionVarious kinasesVaries

Case Studies

Case Study 1: CK-1δ Inhibition
In a study focused on the structure-activity relationship (SAR) of benzothiazole derivatives, modifications to the benzothiazole ring led to significant changes in CK-1δ inhibition potency. The introduction of halogen or alkyloxy groups enhanced inhibition compared to unsubstituted variants . This highlights the importance of chemical modifications in optimizing biological activity.

Case Study 2: Antimicrobial Efficacy
A series of synthesized benzothiazolopyrimidine derivatives were evaluated for their antimicrobial properties. The results indicated that specific substitutions on the benzothiazole ring significantly influenced their minimum inhibitory concentration (MIC) values against various pathogens . For example, compound 8b showed selective efficacy against Gram-positive bacteria with an MIC <40 μg/mL.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.